molecular formula C18H13NO3 B14401139 3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione CAS No. 89736-83-4

3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione

Cat. No.: B14401139
CAS No.: 89736-83-4
M. Wt: 291.3 g/mol
InChI Key: BGFMUYZBFJZVPT-UHFFFAOYSA-N
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Description

3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione is a heterocyclic compound that features a pyran ring fused with an aniline and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione can be achieved through several methods. One common approach involves the Eschenmoser coupling reaction, which is a highly modular method starting from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . This method is scalable and yields high purity products.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aniline or phenyl groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor, interfering with signal transduction pathways that regulate cell growth and proliferation . The compound’s structure allows it to bind to the active sites of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

89736-83-4

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

5-(C,N-diphenylcarbonimidoyl)-6-hydroxypyran-2-one

InChI

InChI=1S/C18H13NO3/c20-16-12-11-15(18(21)22-16)17(13-7-3-1-4-8-13)19-14-9-5-2-6-10-14/h1-12,21H

InChI Key

BGFMUYZBFJZVPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=C(OC(=O)C=C3)O

Origin of Product

United States

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